ethyl 2-(2-(2-(3,4-dimethoxyphenyl)-1,1-dioxido-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamido)acetate
Description
This compound is a benzothiazepin derivative characterized by a seven-membered heterocyclic ring containing sulfur and nitrogen atoms. Key structural features include:
Properties
IUPAC Name |
ethyl 2-[[2-[2-(3,4-dimethoxyphenyl)-1,1,4-trioxo-2,3-dihydro-1λ6,5-benzothiazepin-5-yl]acetyl]amino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O8S/c1-4-33-23(28)13-24-21(26)14-25-16-7-5-6-8-19(16)34(29,30)20(12-22(25)27)15-9-10-17(31-2)18(11-15)32-3/h5-11,20H,4,12-14H2,1-3H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTDFUUZEPHBURH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)CN1C(=O)CC(S(=O)(=O)C2=CC=CC=C21)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various receptors and enzymes in the body, influencing cellular processes.
Mode of Action
The exact mode of action of this compound is currently unknown. It is likely that it interacts with its targets through a series of chemical reactions, possibly involving the formation of oximes and hydrazones
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, certain conditions may enhance or inhibit the compound’s interaction with its targets. .
Biological Activity
Ethyl 2-(2-(2-(3,4-dimethoxyphenyl)-1,1-dioxido-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamido)acetate is a complex organic compound with potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant research findings.
1. Chemical Structure and Properties
The compound features a unique structure characterized by the presence of a benzo[b][1,4]thiazepin core. Its molecular formula is , and it has a molecular weight of approximately 420.48 g/mol. The compound's structure can be represented as follows:
2. Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The synthetic pathway includes the formation of the thiazepin ring and subsequent functionalization to introduce the ethyl acetate moiety.
3.1 Antimicrobial Activity
Research has indicated that derivatives of compounds similar to ethyl 2-(2-(2-(3,4-dimethoxyphenyl)-... exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : Compounds containing thiazepin structures have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus .
- Antifungal Activity : Some derivatives have also demonstrated antifungal activity against pathogens like Candida albicans .
3.2 Anti-inflammatory Properties
Studies have highlighted that certain benzothiazole derivatives exhibit anti-inflammatory effects. While specific data on ethyl 2-(2-(2-(3,4-dimethoxyphenyl)-...) is limited, related compounds have shown promise in reducing inflammation markers in vitro .
3.3 Anticancer Potential
Emerging studies suggest that compounds with similar structural motifs may possess anticancer properties. For example, some thiazepine derivatives have been evaluated for their ability to inhibit cancer cell proliferation in vitro .
4. Research Findings
A variety of studies have explored the biological implications of this compound and its analogs:
5. Case Studies
Case Study 1: Antimicrobial Efficacy
In a study assessing various thiazepine derivatives, ethyl derivatives were found to exhibit potent antibacterial activity comparable to standard antibiotics like ampicillin . The mechanism was hypothesized to involve disruption of bacterial cell wall synthesis.
Case Study 2: Anti-inflammatory Effects
A derivative similar to ethyl 2-(...)-acetate was tested in an animal model for its anti-inflammatory effects and showed a significant decrease in paw edema after administration .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural analogs and their distinguishing features:
*Estimated based on structural analogs and functional group contributions.
Structural and Functional Insights:
Core Heterocycle Variations: Replacement of thiazepin with oxazin (as in ) reduces sulfur content, altering electron distribution and metabolic pathways.
Substituent Effects :
- The 3,4-dimethoxyphenyl group increases steric bulk and lipophilicity relative to simpler phenyl () or 4-methoxyphenyl () substituents, possibly enhancing blood-brain barrier penetration.
- Ethyl acetamido acetate vs. thioacetate (): The former may act as a prodrug, while the latter could exhibit redox-dependent activity.
Synthetic Routes: The target compound’s synthesis likely parallels methods in , utilizing alkylation of a thiazepin precursor with bromoethyl acetate. In contrast, quinazolinone derivatives () require hydrazine-mediated cyclization.
Sulfone-containing derivatives often exhibit enhanced metabolic stability compared to sulfide analogs, as seen in NSAID development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
